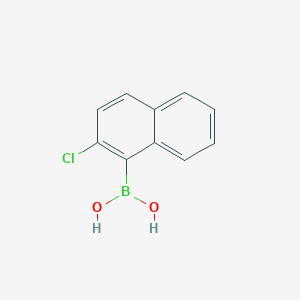

(2-Chloronaphthalen-1-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Chloronaphthalen-1-yl)boronic acid is a chemical compound with the molecular formula C10H8BClO2 and a molecular weight of 206.43 . It is commonly used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of (2-Chloronaphthalen-1-yl)boronic acid consists of a naphthalene ring substituted with a chlorine atom and a boronic acid group .

Chemical Reactions Analysis

Boronic acids, including (2-Chloronaphthalen-1-yl)boronic acid, are widely used in Suzuki–Miyaura cross-coupling reactions, a type of transition metal-catalyzed carbon–carbon bond-forming reaction .

Physical And Chemical Properties Analysis

(2-Chloronaphthalen-1-yl)boronic acid is a powder with a molecular weight of 206.43 . It has a predicted boiling point of 414.8°C and a predicted density of 1.35 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Decarboxylative Borylation Decarboxylative borylation demonstrates a significant application of boronic acids, including (2-Chloronaphthalen-1-yl)boronic acid analogs, in synthesizing complex molecules. This process involves the replacement of carboxylic acids with boronate esters, leveraging nickel catalysis. It's particularly noted for its role in late-stage molecule modification, leading to the creation of potent in vitro inhibitors for treating inflammatory lung diseases. The method's broad scope and excellent functional group compatibility allow for the transformation of various drug molecules and natural products into their boronic acid counterparts, facilitating the synthesis of pharmaceuticals like Velcade and Ninlaro, as well as discovering potent human neutrophil elastase inhibitors (Li et al., 2017).

Iron(III) Ion-Selective Sensing In another study, boronic acid derivatives were utilized to enhance the performance of sensors for iron(III) ions. Through modifications including the use of chloronaphthalene, these sensors showed improved sensitivity and selectivity for iron(III) over other cations, demonstrating the versatility of boronic acids in environmental and analytical chemistry applications (Gupta et al., 2007).

Metal-Free Photoinduced C-H Borylation The metal-free photoinduced C-H borylation of alkanes represents a novel application of boronic acids. This technique allows for the direct functionalization of C-H bonds in alkanes to create valuable organoboron reagents without the need for precious-metal catalysts. The process showcases the potential of boronic acids in facilitating sustainable and efficient chemical transformations under mild conditions (Shu et al., 2020).

Organic Electronic Materials Boronic acids are crucial in the development of organic electronic materials, as evidenced by the use of boron subphthalocyanines (BsubPcs). These materials have shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), highlighting the role of boronic acid derivatives in advancing electronic and photonic technologies (Morse & Bender, 2012).

Reactivity and Sensing Applications Boronic acids' unique reactivity towards diols and their ability to form cyclic esters underlie their widespread use in sensing applications, particularly for glucose monitoring in diabetes management. This reactivity also extends to the design of chemosensors for detecting various biologically relevant species, underscoring the importance of boronic acids in biomedical research and diagnostics (Iwatsuki et al., 2007).

Wirkmechanismus

Target of Action

The primary target of (2-Chloronaphthalen-1-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction , a type of transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Mode of Action

(2-Chloronaphthalen-1-yl)boronic acid interacts with its target through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium, which is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by (2-Chloronaphthalen-1-yl)boronic acid, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the synthesis of complex organic molecules, which can be used in various applications, including pharmaceuticals and materials science .

Pharmacokinetics

It’s known that boronic acids are generally stable and readily prepared, making them suitable for use in various chemical reactions .

Result of Action

The result of the action of (2-Chloronaphthalen-1-yl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic molecules, contributing to advancements in fields such as drug discovery and materials science .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-chloronaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BClO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYJWVSIBCCLNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloronaphthalen-1-yl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2834482.png)

![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2834484.png)

![N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2834485.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide](/img/structure/B2834488.png)

![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2834490.png)

![5-Methyl-7-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2834496.png)

![4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2834497.png)

![2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2834499.png)

![2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride](/img/structure/B2834500.png)

![3-(3-Amino-4-methoxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2834501.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2834504.png)